1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Scientific Research Applications
1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in biological assays to study its effects on various biological targets, including enzymes and receptors.
Chemical Biology: The compound is utilized in chemical biology research to investigate its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: It may have applications in the development of new materials and chemical processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, 4-methylbenzenesulfonyl chloride, and 6-fluoroquinoline.
Formation of Intermediate: The initial step involves the reaction of benzylamine with 4-methylbenzenesulfonyl chloride to form the corresponding sulfonamide intermediate.
Cyclization: The sulfonamide intermediate undergoes cyclization with 6-fluoroquinoline under specific reaction conditions, such as the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Introduction of Pyrrolidine Group: The final step involves the introduction of the pyrrolidine group through nucleophilic substitution, typically using pyrrolidine and a suitable catalyst (e.g., palladium on carbon).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and process intensification methods.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Pyrrolidine, palladium on carbon, dimethylformamide, and sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one: Lacks the pyrrolidine group.
1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one: Contains a morpholine group instead of a pyrrolidine group.
1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one: Contains a piperidine group instead of a pyrrolidine group.
Uniqueness
1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to the presence of the pyrrolidine group, which can influence its biological activity and chemical properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
1-benzyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O3S/c1-19-9-11-21(12-10-19)34(32,33)26-18-30(17-20-7-3-2-4-8-20)24-16-25(29-13-5-6-14-29)23(28)15-22(24)27(26)31/h2-4,7-12,15-16,18H,5-6,13-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYPAFDZORRRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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